molecular formula C11H18O6SSi B13142877 4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid CAS No. 58556-70-0

4-[2-(Trimethoxysilyl)ethyl]benzene-1-sulfonic acid

Cat. No.: B13142877
CAS No.: 58556-70-0
M. Wt: 306.41 g/mol
InChI Key: DBZWYBSWIYCJCA-UHFFFAOYSA-N
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Description

4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid is a chemical compound with the molecular formula C11H18O6SSi and a molecular weight of 306.41 g/mol . It is characterized by the presence of a benzenesulfonic acid group attached to a trimethoxysilyl ethyl chain. This compound is known for its unique properties, which make it useful in various scientific and industrial applications.

Chemical Reactions Analysis

4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the trimethoxysilyl group can undergo hydrolysis to form silanol groups. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid can be compared with other similar compounds, such as:

The uniqueness of 4-(2-(Trimethoxysilyl)ethyl)benzenesulfonic acid lies in its combination of functional groups, which provide a wide range of reactivity and applications.

Properties

CAS No.

58556-70-0

Molecular Formula

C11H18O6SSi

Molecular Weight

306.41 g/mol

IUPAC Name

4-(2-trimethoxysilylethyl)benzenesulfonic acid

InChI

InChI=1S/C11H18O6SSi/c1-15-19(16-2,17-3)9-8-10-4-6-11(7-5-10)18(12,13)14/h4-7H,8-9H2,1-3H3,(H,12,13,14)

InChI Key

DBZWYBSWIYCJCA-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCC1=CC=C(C=C1)S(=O)(=O)O)(OC)OC

Origin of Product

United States

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